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molecular formula C5H9NO B231805 2-Pentenamide CAS No. 15856-96-9

2-Pentenamide

Cat. No. B231805
M. Wt: 99.13 g/mol
InChI Key: MZDYAVCNKNXCIS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309599B2

Procedure details

A solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (18 mg, 0.099 mmol) was prepared in ClCH2CH2Cl (200 μL) at 23° C. under an open atmosphere. To a stirred solution of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-yl morpholine-4-carboxylate (26 mg, 0.062 mmol) in ClCH2CH2Cl (200 μL) was added the solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL), benzoquinone (1.4 mg, (0.012 mmol), followed by Grela catalyst (1.5 mg, 2.2 μmol) at 23° C. under an open atmosphere. The reaction mixture was then heated to 42° C. After 3 h at the same temperature, additional Grela catalyst (1.5 mg, 2.2 μmol) and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL) were added. After 11 total hours, the reaction was concentrated under reduced pressure. The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL) to give (2Z,4S)-4-[(morpholinylcarbonyl)oxy]-N-[2R,3R,5S,6S)-tetrahydro-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2H-pyran-3-yl]-2-Pentenamide (10.4 mg, 29%), and a mixture of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-ylmorpholine-4-carboxylate and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (22.1 mg).
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Four
Yield
29%

Identifiers

REACTION_CXSMILES
N1(C(O[C@H:10](/[CH:12]=[CH:13]\[C:14]([NH:16][C@@H]2C[C@H](C)[C@H](C/C=C(\C)/C=C)O[C@@H]2C)=[O:15])[CH3:11])=O)CCOCC1.[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].C1(=O)C=CC(=O)C=C1>C(Cl)CCl>[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].[C:14]([NH2:16])(=[O:15])[CH:13]=[CH:12][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
200 μL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
N1(CCOCC1)C(=O)O[C@@H](C)\C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C)/C)C
Name
Quantity
100 μL
Type
reactant
Smiles
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
200 μL
Type
solvent
Smiles
C(CCl)Cl
Step Three
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Smiles
Step Four
Name
Quantity
100 μL
Type
reactant
Smiles
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 11 total hours, the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL)

Outcomes

Product
Name
Type
product
Smiles
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.099 mmol
AMOUNT: MASS 18 mg
Name
Type
product
Smiles
C(C=CCC)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08309599B2

Procedure details

A solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (18 mg, 0.099 mmol) was prepared in ClCH2CH2Cl (200 μL) at 23° C. under an open atmosphere. To a stirred solution of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-yl morpholine-4-carboxylate (26 mg, 0.062 mmol) in ClCH2CH2Cl (200 μL) was added the solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL), benzoquinone (1.4 mg, (0.012 mmol), followed by Grela catalyst (1.5 mg, 2.2 μmol) at 23° C. under an open atmosphere. The reaction mixture was then heated to 42° C. After 3 h at the same temperature, additional Grela catalyst (1.5 mg, 2.2 μmol) and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL) were added. After 11 total hours, the reaction was concentrated under reduced pressure. The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL) to give (2Z,4S)-4-[(morpholinylcarbonyl)oxy]-N-[2R,3R,5S,6S)-tetrahydro-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2H-pyran-3-yl]-2-Pentenamide (10.4 mg, 29%), and a mixture of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-ylmorpholine-4-carboxylate and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (22.1 mg).
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Four
Yield
29%

Identifiers

REACTION_CXSMILES
N1(C(O[C@H:10](/[CH:12]=[CH:13]\[C:14]([NH:16][C@@H]2C[C@H](C)[C@H](C/C=C(\C)/C=C)O[C@@H]2C)=[O:15])[CH3:11])=O)CCOCC1.[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].C1(=O)C=CC(=O)C=C1>C(Cl)CCl>[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].[C:14]([NH2:16])(=[O:15])[CH:13]=[CH:12][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
200 μL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
N1(CCOCC1)C(=O)O[C@@H](C)\C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C)/C)C
Name
Quantity
100 μL
Type
reactant
Smiles
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
200 μL
Type
solvent
Smiles
C(CCl)Cl
Step Three
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Smiles
Step Four
Name
Quantity
100 μL
Type
reactant
Smiles
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 11 total hours, the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL)

Outcomes

Product
Name
Type
product
Smiles
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.099 mmol
AMOUNT: MASS 18 mg
Name
Type
product
Smiles
C(C=CCC)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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